![molecular formula C23H25NO4S2 B5495913 (5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5495913.png)
(5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a butan-2-ylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.
Attachment of the Butan-2-ylphenoxy Group: This step involves the etherification of a phenol derivative with a butan-2-yl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Aromatics: Formed from electrophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets such as enzymes and receptors. It is being investigated for its antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, (5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is being explored for its therapeutic potential. It has shown promise in preclinical studies as a lead compound for the development of new drugs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Phenoxyethanol Derivatives: Compounds with similar phenoxyethanol groups are used as preservatives and solvents in various industries.
Uniqueness
What sets (5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S2/c1-4-15(2)17-6-8-18(9-7-17)27-11-12-28-19-10-5-16(13-20(19)26-3)14-21-22(25)24-23(29)30-21/h5-10,13-15H,4,11-12H2,1-3H3,(H,24,25,29)/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEBASHNGILISI-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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